molecular formula C13H14NO4PS B14455584 N-[(Methanesulfonyl)oxy]-P,P-diphenylphosphinic amide CAS No. 73452-22-9

N-[(Methanesulfonyl)oxy]-P,P-diphenylphosphinic amide

Cat. No.: B14455584
CAS No.: 73452-22-9
M. Wt: 311.30 g/mol
InChI Key: CNOXMIWWHBPYPW-UHFFFAOYSA-N
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Description

N-[(Methanesulfonyl)oxy]-P,P-diphenylphosphinic amide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a methanesulfonyl group attached to a diphenylphosphinic amide, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Methanesulfonyl)oxy]-P,P-diphenylphosphinic amide typically involves the reaction of diphenylphosphinic chloride with methanesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(Methanesulfonyl)oxy]-P,P-diphenylphosphinic amide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce simpler sulfonamides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism by which N-[(Methanesulfonyl)oxy]-P,P-diphenylphosphinic amide exerts its effects involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on target molecules. This interaction can inhibit enzyme activity or modify the function of other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Methanesulfonyl)oxy]-P,P-diphenylphosphinic amide is unique due to the combination of the methanesulfonyl and diphenylphosphinic groups.

Properties

CAS No.

73452-22-9

Molecular Formula

C13H14NO4PS

Molecular Weight

311.30 g/mol

IUPAC Name

(diphenylphosphorylamino) methanesulfonate

InChI

InChI=1S/C13H14NO4PS/c1-20(16,17)18-14-19(15,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3,(H,14,15)

InChI Key

CNOXMIWWHBPYPW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)ONP(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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